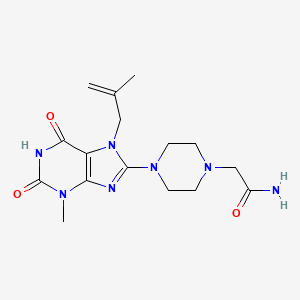

2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Description

This compound is a purine-derived molecule featuring a 3-methyl group, a 2-methylallyl substituent at position 7, and a piperazine-acetamide moiety at position 6. The purine core is modified with two ketone groups at positions 2 and 6, contributing to its planar, conjugated structure. Potential applications include antimicrobial or kinase-targeted therapies, inferred from structurally related compounds .

Properties

IUPAC Name |

2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O3/c1-10(2)8-23-12-13(20(3)16(26)19-14(12)25)18-15(23)22-6-4-21(5-7-22)9-11(17)24/h1,4-9H2,2-3H3,(H2,17,24)(H,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZXYOMGXSOXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide , also known by its CAS number 898408-79-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 452.5 g/mol. It contains a piperazine moiety and a purine derivative, which are key components in many biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N6O4 |

| Molecular Weight | 452.5 g/mol |

| CAS Number | 898408-79-2 |

Adenosine Receptor Interaction

Research into related xanthine-based compounds has demonstrated their ability to act as antagonists at adenosine receptors (A1, A2A, A2B, and A3) which play crucial roles in neurotransmission and neuroprotection . The binding affinity and selectivity of these compounds can be influenced by structural modifications, which may also apply to the compound .

The interaction of this compound with biological receptors can lead to modulation of intracellular signaling pathways. Specifically, compounds with similar structures have been shown to influence cyclic AMP (cAMP) levels through G-protein coupled receptor pathways . This modulation can affect various physiological processes including inflammation and pain response.

Study on Similar Compounds

A study evaluated the pharmacological profile of C(2)-hydrocarbon N'-benzyl 2-amino acetamides , revealing their effectiveness in both maximal electroshock seizure (MES) models and neuropathic pain models . Although the specific compound discussed here was not the focus, the findings support the hypothesis that structural analogs may exhibit similar biological activities.

Structural Activity Relationship (SAR)

Research focusing on the SAR of piperazine derivatives has highlighted how variations in substituents can enhance or diminish biological activity. Electron-withdrawing groups have been found to retain anticonvulsant activity while electron-donating groups tend to reduce it . This insight is critical for future modifications to enhance the efficacy of our compound.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds with similar purine structures exhibit significant anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation suggests that this compound could be developed as a potential anticancer agent. Studies have shown that derivatives of purines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

2. Antiviral Properties

The purine moiety is well-known for its role in antiviral drug design. Compounds resembling this structure have been utilized to combat viral infections by inhibiting viral replication processes. For instance, nucleoside analogs have shown efficacy against viruses such as HIV and Hepatitis C . The specific interactions of this compound with viral enzymes could be explored further to evaluate its potential as an antiviral agent.

3. Neurological Implications

Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Piperazine derivatives are often investigated for their effects on neurotransmitter systems and may exhibit anxiolytic or antidepressant properties. This compound could be assessed for its impact on serotonin or dopamine receptors, which are critical in mood regulation .

Pharmacological Studies

1. In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of similar compounds. These studies typically involve cancer cell lines where the compound's effects on cell viability and apoptosis are measured. Preliminary results suggest that compounds with similar structures can significantly reduce cell viability at certain concentrations .

2. In Vivo Studies

Animal models are essential for understanding the pharmacokinetics and pharmacodynamics of new compounds. Future research should focus on administering this compound in vivo to assess its therapeutic efficacy and safety profile. Parameters such as bioavailability, metabolism, and excretion will provide insights into its potential clinical applications.

Case Studies

Case Study 1: Anticancer Activity in Mice

A study involving a related purine derivative demonstrated significant tumor reduction in mice models when treated with the compound over several weeks. Tumor growth inhibition was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antiviral Efficacy Against HIV

Another investigation into similar compounds revealed their ability to inhibit HIV replication in vitro. The mechanism was linked to interference with reverse transcriptase activity, suggesting that this class of compounds warrants further exploration for antiviral applications .

Chemical Reactions Analysis

Piperazine Ring Reactions

The piperazine moiety enables nucleophilic substitution and coordination chemistry due to its secondary amine groups.

Acylation

Piperazine reacts with acyl chlorides or anhydrides to form mono- or di-acylated derivatives. For example:

Conditions : Room temperature, base (e.g., triethylamine), aprotic solvent (e.g., DCM) .

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetylpiperazine-acetamide derivative | 75–85% | |

| Benzoyl chloride | N-Benzoylpiperazine-acetamide derivative | 60–70% |

Alkylation

Alkylation at the piperazine nitrogen occurs with alkyl halides or epoxides:

Conditions : Polar solvents (DMF, DMSO), elevated temperatures (60–80°C) .

N-Oxidation

Reaction with peroxides forms N-oxide derivatives, altering electronic properties:

Conditions : Acetic acid, 40–50°C .

Purine Core Reactivity

The 2,6-dioxopurine system participates in electrophilic substitution and redox reactions.

Halogenation

Bromination or chlorination occurs at the 8-position of the purine ring under acidic conditions:

Conditions : HBr/AcOH, 0–5°C .

| Halogenating Agent | Position | Application |

|---|---|---|

| NBS (in CCl₄) | C8 | Intermediate for coupling |

| Cl₂ (in DCM) | C8 | Radiolabeling precursors |

Oxidation

The dioxo groups are redox-active. Controlled oxidation with KMnO₄ or CrO₃ yields hydroxylated or carboxylated products .

Acetamide Group Reactions

The acetamide substituent undergoes hydrolysis and condensation.

Acid/Base Hydrolysis

Hydrolysis produces the corresponding carboxylic acid:

Conditions : Reflux in 6M HCl or NaOH .

| Condition | Product | Rate (k, h⁻¹) |

|---|---|---|

| 6M HCl, 80°C | 2-(4-Purinylpiperazinyl)acetic acid | 0.12 |

| 2M NaOH, 60°C | Sodium carboxylate | 0.08 |

Nucleophilic Substitution

The acetamide’s carbonyl group reacts with Grignard reagents or hydrazines:

Conditions : Dry THF, −78°C .

Metal Coordination

The piperazine nitrogen and purine carbonyl groups form complexes with transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Octahedral Cu(II) complex | Catalysis |

| Pd(OAc)₂ | Square-planar Pd(II) complex | Cross-coupling reactions |

Conditions : Methanol/water, room temperature .

Synthetic Modifications

Key synthetic routes to derivatives include:

Suzuki-Miyaura Coupling

The brominated purine intermediate (from Section 2.1) couples with aryl boronic acids:

Conditions : DME/H₂O, 80°C, 12h .

Reductive Amination

The acetamide’s amine reacts with aldehydes/ketones:

Conditions : MeOH, pH 4–6 .

Stability and Degradation

Critical stability data under stress conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Purine ring cleavage | 2.5 h |

| pH 1.0, 70°C | Acetamide hydrolysis | 8 h |

| pH 10.0, 70°C | Piperazine ring oxidation | 6 h |

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Strategic functionalization at the purine, piperazine, or acetamide positions enables tailored physicochemical and biological properties.

Comparison with Similar Compounds

Structural Analogs

N-(1-(3-Benzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-2-(4-chlorophenyl)vinyl)acetamide

- Key Differences :

- Substitutes the 2-methylallyl group with a benzyl moiety at position 3 and introduces a 4-chlorophenylvinyl group.

- Lacks the piperazine ring; instead, the acetamide is directly attached to a vinyl bridge.

- Biological Activity : Demonstrates antimicrobial properties, with density functional theory (DFT) calculations highlighting a high negative charge density (−0.488) on the acetamide’s carbonyl oxygen (O14), enhancing electrophilic interactions .

8-(4-Halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-ones

- Key Differences: Replaces the purine core with an oxadiazolo-thiazinone heterocycle. Incorporates a piperidinylethoxy chain instead of piperazine-acetamide.

- Synthesis : Prepared via acetal reflux in piperidine and triethylamine, followed by extraction and flash chromatography .

Comparative Data Table

Key Research Findings

The piperazine-acetamide moiety offers superior solubility compared to the piperidinylethoxy chain in the 2014 compounds, favoring pharmacokinetics .

Electronic Effects :

- The acetamide group’s carbonyl oxygen (as seen in ) is critical for hydrogen bonding with biological targets. The target compound’s unsubstituted acetamide may exhibit similar interactions.

Therapeutic Potential: The antimicrobial activity of the 2021 analog suggests the target compound could be optimized for similar applications, though steric differences may alter target specificity.

Q & A

Q. What factorial design parameters are critical for optimizing reaction yields?

Q. How can researchers mitigate batch-to-batch variability in biological assays?

- Methodology :

- Internal standards : Spike assays with a stable isotope-labeled analog (e.g., ¹³C-acetamide) .

- Interlaboratory validation : Share samples with collaborating labs to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.